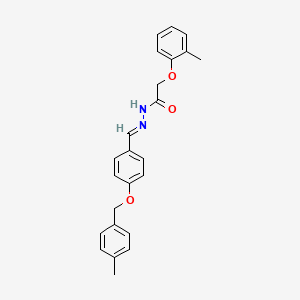
N'-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(2-methylphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-((4-メチルベンジル)オキシ)ベンジリデン)-2-(2-メチルフェノキシ)アセトヒドラジドは、ヒドラジド類に属する有機化合物です。この化合物は、ベンジリデン部分に結合したヒドラジド官能基の存在が特徴であり、さらにメチル基とフェノキシ基で置換されています。この化合物のユニークな構造により、様々な科学研究用途において興味深い対象となっています。
準備方法
合成経路と反応条件
N'-(4-((4-メチルベンジル)オキシ)ベンジリデン)-2-(2-メチルフェノキシ)アセトヒドラジドの合成は、通常、4-((4-メチルベンジル)オキシ)ベンズアルデヒドと2-(2-メチルフェノキシ)アセトヒドラジドの間の縮合反応を伴います。この反応は、通常、エタノールまたはメタノールなどの適切な溶媒の存在下、還流条件下で行われます。反応混合物は、完全な縮合を確実にするために、約70〜80℃の温度で数時間加熱されます。得られた生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。
工業生産方法
工業的な環境では、N'-(4-((4-メチルベンジル)オキシ)ベンジリデン)-2-(2-メチルフェノキシ)アセトヒドラジドの生産には、反応条件を最適化し、収率を高めるために、自動反応器と連続フローシステムの使用が関与する可能性があります。高純度の出発物質と、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用により、様々な用途に適した高品質の化合物の生産が保証されます。
化学反応の分析
反応の種類
N'-(4-((4-メチルベンジル)オキシ)ベンジリデン)-2-(2-メチルフェノキシ)アセトヒドラジドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、この化合物をヒドラジンまたはアミンなどの還元された形態に変換することができます。
置換: この化合物は、求核置換反応または求電子置換反応に関与し、様々な置換誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)、三酸化クロム(CrO₃)、および過酸化水素(H₂O₂)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化アルミニウムリチウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: ハロゲン(Cl₂、Br₂)、ハロアルカン、アシルクロリドなどの試薬が、置換反応によく使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化により酸化物またはケトンが生成され、還元によりヒドラジンまたはアミンが生成され、置換反応により、様々な官能基を持つ様々な置換誘導体が生成されます。
科学研究への応用
N'-(4-((4-メチルベンジル)オキシ)ベンジリデン)-2-(2-メチルフェノキシ)アセトヒドラジドは、以下を含むいくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗癌性などの潜在的な生物活性について研究されています。
医学: 薬物開発と設計を含む、潜在的な治療用途について調査されています。
工業: 特殊化学品、医薬品、農薬の生産に使用されます。
科学的研究の応用
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(2-methylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
N'-(4-((4-メチルベンジル)オキシ)ベンジリデン)-2-(2-メチルフェノキシ)アセトヒドラジドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素、受容体、または他の生体分子に結合して、様々な生化学的プロセスを調節することにより、その効果を発揮する可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
- N'-(4-((4-メチルベンジル)オキシ)ベンジリデン)-2-(2-メチルフェノキシ)アセトヒドラジド
- N'-(4-((4-メチルベンジル)オキシ)ベンジリデン)-2-(2-クロロフェノキシ)アセトヒドラジド
- N'-(4-((4-メチルベンジル)オキシ)ベンジリデン)-2-(2-フルオロフェノキシ)アセトヒドラジド
独自性
N'-(4-((4-メチルベンジル)オキシ)ベンジリデン)-2-(2-メチルフェノキシ)アセトヒドラジドは、その特定の置換パターンと、メチル基とフェノキシ基の両方の存在により、ユニークです。このユニークな構造により、様々な研究用途と産業用途において貴重な化合物となる、独特の化学的および生物学的特性が与えられています。
類似化合物との比較
Similar Compounds
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(2-methylphenoxy)acetohydrazide
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(2-fluorophenoxy)acetohydrazide
Uniqueness
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-(2-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern and the presence of both methyl and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
529500-15-0 |
|---|---|
分子式 |
C24H24N2O3 |
分子量 |
388.5 g/mol |
IUPAC名 |
2-(2-methylphenoxy)-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H24N2O3/c1-18-7-9-21(10-8-18)16-28-22-13-11-20(12-14-22)15-25-26-24(27)17-29-23-6-4-3-5-19(23)2/h3-15H,16-17H2,1-2H3,(H,26,27)/b25-15+ |
InChIキー |
MZIHIOGZLOXCFS-MFKUBSTISA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3C |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















